molecular formula C33H31ClN2O9S3 B11032838 Tetramethyl 6'-[(4-chlorophenyl)carbamoyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 6'-[(4-chlorophenyl)carbamoyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11032838
M. Wt: 731.3 g/mol
InChI Key: UHWKOQPWRSXVBT-UHFFFAOYSA-N
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Description

Tetramethyl 6’-[(4-chlorophenyl)carbamoyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound characterized by its unique spiro structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 6’-[(4-chlorophenyl)carbamoyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multiple steps, including the formation of the spiro structure and the introduction of the 4-chlorophenyl carbamoyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the use of palladium-catalyzed coupling reactions and the application of protecting groups to prevent unwanted side reactions are common strategies in the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness and environmental safety. This includes optimizing reaction conditions, using continuous flow reactors, and implementing green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 6’-[(4-chlorophenyl)carbamoyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Tetramethyl 6’-[(4-chlorophenyl)carbamoyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure and functional groups make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its spiro structure and multiple functional groups can be utilized in the design of novel materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for chemical modifications.

Mechanism of Action

The mechanism of action of Tetramethyl 6’-[(4-chlorophenyl)carbamoyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, or covalent bonds with these targets, leading to changes in their activity or function. The spiro structure may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • Tetramethyl 6’-[(4-methylphenyl)carbamoyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate
  • Tetramethyl 6’-[(4-bromophenyl)carbamoyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate

Uniqueness

Tetramethyl 6’-[(4-chlorophenyl)carbamoyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is unique due to the presence of the 4-chlorophenyl carbamoyl group, which can impart specific electronic and steric properties to the molecule. This can influence its reactivity, stability, and interaction with molecular targets, making it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C33H31ClN2O9S3

Molecular Weight

731.3 g/mol

IUPAC Name

tetramethyl 6'-[(4-chlorophenyl)carbamoyl]-5',5',8',9'-tetramethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C33H31ClN2O9S3/c1-15-13-19-20(14-16(15)2)36(31(41)35-18-11-9-17(34)10-12-18)32(3,4)26-21(19)33(22(27(37)42-5)23(46-26)28(38)43-6)47-24(29(39)44-7)25(48-33)30(40)45-8/h9-14H,1-8H3,(H,35,41)

InChI Key

UHWKOQPWRSXVBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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